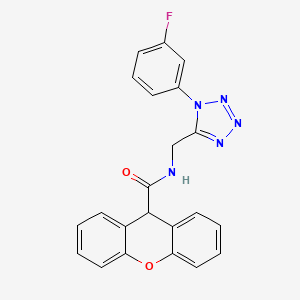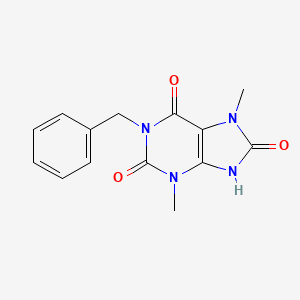
1-benzyl-8-hydroxy-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-benzyl-8-hydroxy-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione, also known as 8-OH-DPAT, is a selective agonist for the serotonin 1A receptor. It was first synthesized in the 1980s and has since been used in scientific research to investigate the function of the serotonin 1A receptor in various physiological and pathological processes.
Scientific Research Applications
1. Psychotropic Potential
Research has revealed that derivatives of purine-2,6-dione, which share a core structure with 1-benzyl-8-hydroxy-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione, demonstrate potential in psychotropic applications. Specific compounds have shown promising results as ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors, exhibiting anxiolytic and antidepressant properties in animal models (Chłoń-Rzepa et al., 2013).
2. Structural Studies
Studies focusing on the structure of related compounds, such as 8-benzylamino-7-{2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl}theophylline, have provided insights into the geometry of the purine system, crucial for understanding its interactions and potential biological applications (Karczmarzyk et al., 1995).
3. Green Chemistry Applications
The compound's derivatives have been utilized in green chemistry, specifically in the one-pot synthesis of spiro[benzo[a]pyrano[2,3-c]phenazine] derivatives. This showcases the compound's role in promoting eco-friendly and efficient chemical synthesis (Yazdani-Elah-Abadi et al., 2017).
4. Corrosion Inhibition
Derivatives of purine-2,6-dione have been investigated for their corrosion inhibition properties, particularly for mild steel protection in acidic environments. This highlights their potential industrial application in corrosion control (Chafiq et al., 2020).
5. Anti-Inflammatory Properties
Some analogues of the compound have demonstrated significant anti-inflammatory activity in animal models. These findings suggest potential therapeutic applications in the treatment of chronic inflammation (Kaminski et al., 1989).
properties
IUPAC Name |
1-benzyl-3,7-dimethyl-9H-purine-2,6,8-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c1-16-10-11(15-13(16)20)17(2)14(21)18(12(10)19)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBVWLOKFKTLQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(NC1=O)N(C(=O)N(C2=O)CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-8-hydroxy-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

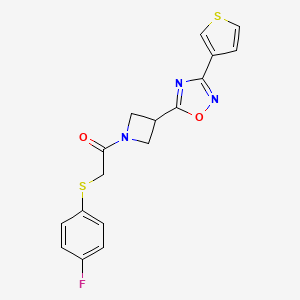
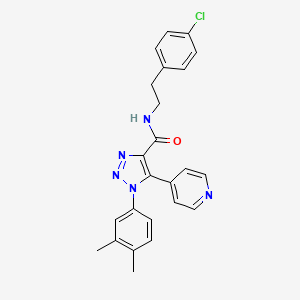

![4-(4-Cyclohexylpiperazin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2871096.png)

![5-({4-[(4-chlorobenzoyl)amino]phenoxy}methyl)-N-cyclohexylisoxazole-3-carboxamide](/img/structure/B2871099.png)
![1-{1-[3-(2-Methylphenoxy)propyl]benzimidazol-2-yl}propan-1-ol](/img/structure/B2871101.png)
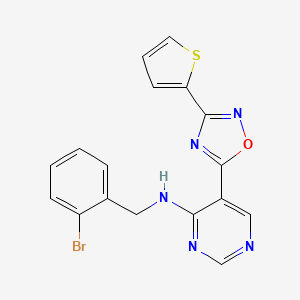
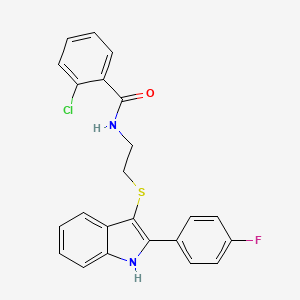
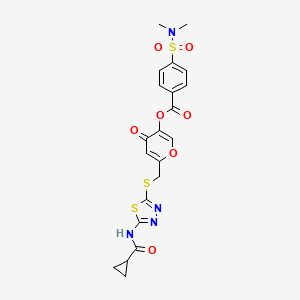
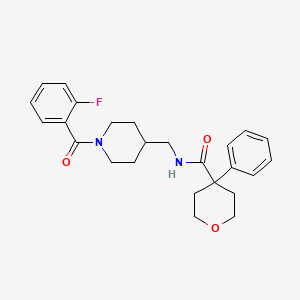
![N-(5-chloro-2-methylphenyl)-2-{[6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B2871111.png)

